![molecular formula C22H22BrN5O4 B6489014 N-(4-bromo-3-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide CAS No. 1189967-93-8](/img/structure/B6489014.png)
N-(4-bromo-3-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a useful research compound. Its molecular formula is C22H22BrN5O4 and its molecular weight is 500.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromo-3-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is 499.08552 g/mol and the complexity rating of the compound is 739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- AKOS021634140 exhibits anti-inflammatory effects by modulating key pathways involved in inflammation. Researchers have investigated its potential in reducing cytokine production, inhibiting NF-κB activation, and suppressing inflammatory responses. These properties make it a promising candidate for conditions such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis .
- In vitro studies suggest that AKOS021634140 has anticancer properties. It inhibits cell proliferation and induces apoptosis in cancer cells. Researchers have explored its potential as an adjuvant therapy for various cancers, including breast, lung, and colon cancer .
- AKOS021634140 has shown neuroprotective effects in animal models. It enhances neuronal survival, reduces oxidative stress, and modulates neurotransmitter systems. These findings indicate its potential for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Preliminary research suggests that AKOS021634140 may have cardiovascular benefits. It improves endothelial function, reduces oxidative stress, and inhibits platelet aggregation. These effects could be relevant for managing cardiovascular diseases, such as hypertension and atherosclerosis .
- AKOS021634140 exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes and inhibits growth. Researchers have explored its use as a potential antibiotic or antimicrobial agent .
- Some studies indicate that AKOS021634140 may improve insulin sensitivity and regulate glucose metabolism. It could be beneficial in managing metabolic syndrome and type 2 diabetes. Further research is needed to validate these findings .
Anti-Inflammatory Properties
Anticancer Activity
Neuroprotective Effects
Cardiovascular Applications
Antimicrobial Properties
Metabolic Syndrome and Diabetes
Mécanisme D'action
Target of Action
AKOS021634140, also known as N-(4-bromo-3-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide or F3411-4486, is a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as the major pathway for the movement of solutes (including ATP) across the mitochondrial outer membrane .
Mode of Action
The compound interacts with VDACs, reducing their conductance . This interaction inhibits the formation of VDAC oligomers, a process that is often associated with the release of cytochrome C from mitochondria and the initiation of apoptosis .
Biochemical Pathways
The inhibition of VDACs by AKOS021634140 affects the mitochondrial apoptotic pathway . By preventing the oligomerization of VDACs and the subsequent release of cytochrome C, the compound can potentially halt the progression of apoptosis . This could have significant implications for diseases where apoptosis plays a key role, such as in certain neurodegenerative disorders and cancers.
Result of Action
In HEK-293 cells, AKOS021634140 has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The IC50 values range from 3.3 to 3.6 μM, indicating the compound’s potency .
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5O4/c1-4-28-20-19(14(3)25-28)26(12-18(29)24-15-7-8-17(23)13(2)10-15)22(31)27(21(20)30)11-16-6-5-9-32-16/h5-10H,4,11-12H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDYNQSYEZIVNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NC4=CC(=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.